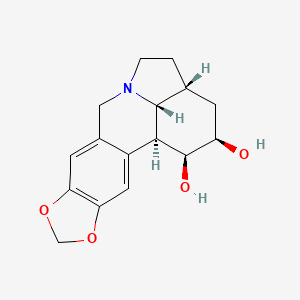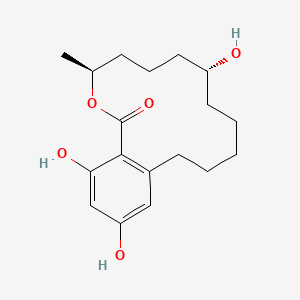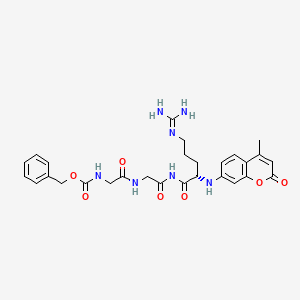![molecular formula C19H18N4O3S B1682488 N-(methylcarbamoyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-phenylacetamide CAS No. 875863-22-2](/img/structure/B1682488.png)
N-(methylcarbamoyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-phenylacetamide
説明
STING agonist C11 is an agonist of the stimulator of interferon genes (STING) pathway. It induces secretion of type I IFN from THF and MM6 cells when used at a concentration of 50 μM. STING agonist C11 induces phosphorylation of IFN regulatory factor 3 (IRF3) and increases expression of IFIT1 and viperin, but not IL-1β, IL-6, or IL-8 in THF cells in a STING-dependent manner. It reduces viral titers of chikungunya, Venezuelan equine encephalitis, o'nyong-nyong, Mayaro, and Ross River viruses grown in THF cells (EC90s = 16.44, 16.7, 18.84, 25.19, and 22.57 μM, respectively), an effect that is dependent on the presence of STING and the IFN-α/β receptor (IFNAR).
Novel agonist of the STING pathway, inducing IFN secretion from human cells, activating the type I IFN response in a manner that requires the adaptor protein STING but not alternative adaptors MAVS and TRIF, depending on signaling through STING to produce antiviral type I interferon
STING-agonist-C11 is an agonist of the STING pathway, inducing IFN secretion from human cells. STING-agonist-C11 activates the type I IFN response in a manner that requires the adaptor protein STING but does not require the alternative adaptors MAVS and TRIF, depending on signaling through STING to produce antiviral type I interferon.
科学的研究の応用
Cancer Immunotherapy
The STING pathway is an evolutionarily ancient pattern recognition receptor that has been implicated as a master regulator of the cancer-immunity cycle . STING Agonist C11 has shown potential in improving immunotherapy responses in cancer treatment . It has been one of the most promising targets in immuno-oncology over the last decade .
Enhancing Anti-tumor Immunity
STING agonists, including C11, safely and effectively boost anti-tumor immunity in mouse cancer models . The cyclic GMP‐AMP synthase (cGAS)–STING pathway is involved in the innate response to infection as well as tumor immunity .
Fighting Viral Infections
The activation of the cGAS/STING pathway, which can be triggered by STING Agonist C11, has been shown to have a large potential for fighting tumors but might also be valuable in cases where a strong transient increase of the IFN response could help fight viral infection .
Improving STING Agonist-based Cancer Therapy
STING Agonist C11 has been used in research to improve STING agonist-based cancer therapy by inhibiting the autophagy-related protein VPS34 . This combination increased cytokine release and improved tumor control in mouse models .
Enhancing T-cell-recruiting Chemokines
Inhibiting VPS34 enhances T-cell-recruiting chemokines through the activation of the cGAS/STING pathway using the STING agonist C11 . This suggests a potential synergy between VPS34 inhibition and therapies based on STING agonists .
Promoting Favorable Immune Tumor Microenvironment
By promoting a favorable immune tumor microenvironment, STING agonists like C11 represent a promising class of agents in cancer immunotherapy .
作用機序
Target of Action
STING Agonist C11, also known as N-(methylcarbamoyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-phenylacetamide, primarily targets the Stimulator of Interferon Genes (STING) pathway . The STING pathway is pivotal in immunotherapy and plays a crucial role in innate immunity by detecting cytoplasmic DNA and initiating antiviral host defense mechanisms .
Mode of Action
STING Agonist C11 interacts with its target by inducing the phosphorylation of Interferon Regulatory Factor 3 (IRF3) .
Pharmacokinetics
The development of next-generation STING-targeted drugs, like STING Agonist C11, aims to overcome these challenges .
Result of Action
The activation of the cGAS-STING pathway by STING Agonist C11 promotes the release and presentation of cancer antigens, T cell migration and infiltration, and T cell recognition and cytotoxicity . It also induces the downregulation of the anti-apoptotic protein BCL-2 and increases the proapoptotic factor Bax to drive apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of STING Agonist C11. For instance, the inhalation of phosphatidylserine-coated liposomes loaded with cGAMP, a STING agonist, in mouse models of lung metastases can rapidly distribute the agonist to the lungs and stimulate STING signal transduction in antigen-presenting cells . This suggests that the method of administration and the specific environment of the target cells can significantly impact the efficacy of STING Agonist C11.
特性
IUPAC Name |
N-(methylcarbamoyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-12-8-10-14(11-9-12)17-22-23-19(26-17)27-15(13-6-4-3-5-7-13)16(24)21-18(25)20-2/h3-11,15H,1-2H3,(H2,20,21,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKWXSQTTDLZSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SC(C3=CC=CC=C3)C(=O)NC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
STING Agonist C11 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



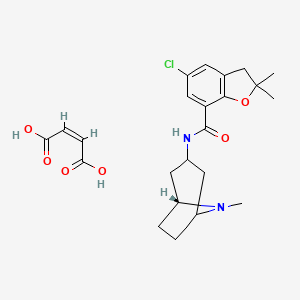
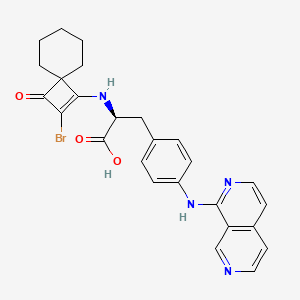

![3-[4-[3-[(3-Methoxy-5-methylpyrazin-2-yl)sulfamoyl]pyridin-2-yl]phenyl]-2,2-dimethylpropanoic acid](/img/structure/B1682410.png)
![3-cyano-N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-[2-[(S)-methylsulfinyl]phenyl]piperidin-1-yl]butyl]-N-methylnaphthalene-1-carboxamide](/img/structure/B1682412.png)
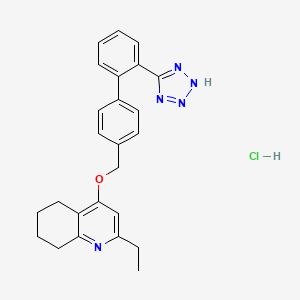

![7-Chloro-4-hydroxy-2-(4-methoxy-2-methylphenyl)-1,2,5,10-tetrahydropyridazino[4,5-b]quinoline-1,10-dione](/img/structure/B1682416.png)


